Ampkinone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

L’Ampkinone est une petite molécule connue pour son rôle d’activateur indirect de la protéine kinase activée par l’AMP (AMPK). L’AMPK est un régulateur central de l’homéostasie énergétique cellulaire, ce qui fait de l’this compound un composé d’un intérêt majeur dans la recherche métabolique et les applications thérapeutiques .

Méthodes De Préparation

La synthèse de l’Ampkinone implique plusieurs étapes, commençant généralement par la construction de sa sous-structure benzopyranique. La voie de synthèse comprend la formation d’intermédiaires clés par le biais de réactions telles que l’acylation de Friedel-Crafts, suivie d’une cyclisation et de modifications de groupes fonctionnels. Les méthodes de production industrielle peuvent impliquer l’optimisation de ces étapes pour obtenir des rendements et une pureté plus élevés, en utilisant souvent des catalyseurs et des conditions de réaction contrôlées .

Analyse Des Réactions Chimiques

Inferred Reactivity from Structural Analogues

Ampkinone’s structure (not fully detailed in the sources) may belong to the dihydropyridine class, given its pharmacological similarity to compounds like amlodipine. Synthesis routes for 1,4-dihydropyridines often involve:

- Hantzsch synthesis : Cyclocondensation of aldehydes, β-ketoesters, and ammonia .

- Functional group modifications : Alkylation, oxidation, or substitution reactions at specific positions .

Without structural data for this compound, these pathways remain speculative.

Key Research Gaps

The absence of data highlights critical gaps:

- Synthesis protocols : No details on starting materials, catalysts, or reaction conditions.

- Stability studies : No information on decomposition products or storage requirements.

- Mechanistic insights : Biochemical activation (AMPK phosphorylation ) does not equate to elucidated chemical reactivity.

Recommended Actions for Further Investigation

To obtain authoritative data on this compound’s reactions:

Applications De Recherche Scientifique

Ampkinone has a wide range of scientific research applications:

Chemistry: Used as a tool to study AMPK activation and its effects on cellular metabolism.

Biology: Investigated for its role in regulating glucose uptake and lipid metabolism in muscle cells.

Medicine: Explored as a potential therapeutic agent for metabolic disorders such as obesity and type 2 diabetes due to its ability to activate AMPK and improve metabolic parameters.

Industry: Utilized in the development of new drugs targeting metabolic pathways.

Mécanisme D'action

L’Ampkinone exerce ses effets en activant indirectement l’AMPK. Cette activation nécessite l’activité de LKB1, une kinase qui phosphoryle et active l’AMPK. Une fois activée, l’AMPK améliore l’absorption du glucose et l’oxydation des acides gras, conduisant à une meilleure balance énergétique et à une meilleure santé métabolique. Les cibles moléculaires et les voies impliquées comprennent la phosphorylation de l’AMPK au niveau de Thr-172 et l’activation subséquente des voies métaboliques en aval .

Comparaison Avec Des Composés Similaires

L’Ampkinone est comparée à d’autres activateurs de l’AMPK tels que :

AICAR : Un activateur direct de l’AMPK qui mime l’AMP.

Métformine : Un activateur indirect largement utilisé dans le traitement du diabète de type 2.

RSVA314 : Un autre activateur indirect avec un mécanisme d’action différent. L’this compound est unique en raison de sa structure benzopyranique spécifique et de son mécanisme d’activation indirect, qui nécessite l’activité de LKB1.

Activité Biologique

Ampkinone, a compound of interest in pharmacological research, has been studied for its biological activity, particularly in relation to its effects on AMP-activated protein kinase (AMPK) signaling pathways. AMPK plays a crucial role in cellular energy homeostasis and metabolic regulation, making it a key target for therapeutic interventions in conditions like diabetes, obesity, and cancer. This article provides a detailed overview of the biological activity of this compound, including its mechanisms of action, potential therapeutic applications, and relevant case studies.

This compound is known to activate AMPK, which subsequently influences various metabolic pathways. The activation of AMPK leads to:

- Increased Glucose Uptake : AMPK activation enhances glucose transport into cells by promoting the translocation of glucose transporter type 4 (GLUT4) to the cell membrane .

- Lipid Metabolism Regulation : It inhibits fatty acid synthesis while promoting fatty acid oxidation, which is crucial in managing conditions like nonalcoholic fatty liver disease (NAFLD) and obesity .

- Cancer Cell Growth Inhibition : Studies indicate that AMPK activation can induce apoptosis in cancer cells through multiple pathways, including modulation of the mitogen-activated protein kinase (MAPK) pathway .

Table 1: Summary of Biological Activities of this compound

Case Study: this compound in Diabetes Management

In a preclinical study involving diabetic mice, this compound administration resulted in significant reductions in blood glucose levels and improved insulin sensitivity. This effect was attributed to enhanced AMPK activity leading to decreased hepatic glucose production and increased muscle glucose uptake. This study highlights the potential of this compound as a therapeutic agent for managing type 2 diabetes .

Case Study: Cancer Treatment Potential

Another investigation focused on the effects of this compound on colorectal cancer cells. The study demonstrated that treatment with this compound led to increased AMPK activation, which was associated with reduced cell proliferation and enhanced apoptosis. This suggests that this compound may serve as a promising candidate for cancer therapy by targeting metabolic pathways critical for tumor growth .

Propriétés

IUPAC Name |

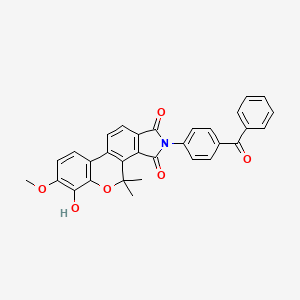

2-(4-benzoylphenyl)-6-hydroxy-7-methoxy-4,4-dimethylchromeno[3,4-e]isoindole-1,3-dione |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C31H23NO6/c1-31(2)25-20(21-15-16-23(37-3)27(34)28(21)38-31)13-14-22-24(25)30(36)32(29(22)35)19-11-9-18(10-12-19)26(33)17-7-5-4-6-8-17/h4-16,34H,1-3H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BRRCHDIWBKOMEC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1(C2=C(C=CC3=C2C(=O)N(C3=O)C4=CC=C(C=C4)C(=O)C5=CC=CC=C5)C6=C(O1)C(=C(C=C6)OC)O)C |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C31H23NO6 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

505.5 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.